Cytarabine triphosphate trisodium
Description
Contextual Significance in Nucleoside Analog Research
Cytarabine (B982) triphosphate is a pyrimidine (B1678525) nucleoside analog, meaning it mimics the natural nucleoside cytidine (B196190). nih.govabcam.com This structural similarity allows it to be recognized and processed by cellular machinery, yet its unique chemical structure ultimately disrupts normal cellular functions. nih.govwikipedia.org Specifically, cytarabine combines a cytosine base with an arabinose sugar instead of the typical deoxyribose sugar found in DNA. wikipedia.orgpatsnap.com This seemingly subtle difference is the crux of its potent biological activity and its importance in research. The study of cytarabine triphosphate provides a fundamental model for understanding how modifications to nucleoside structures can be exploited to create powerful therapeutic agents. wikipedia.org
The intracellular conversion of cytarabine to cytarabine triphosphate is a critical step for its activity. nih.govmedscape.comdrugbank.com This multi-step phosphorylation process, primarily initiated by the enzyme deoxycytidine kinase (DCK), highlights key enzymatic pathways that can be targeted or can influence drug efficacy. nih.govchemicalbook.com Researchers investigate the kinetics of this conversion and the factors that modulate it, such as the levels of activating and inactivating enzymes, to better predict cellular response. nih.govmdpi.com
Overview of its Molecular Role in Cellular Processes
Once formed, cytarabine triphosphate acts as a potent competitive inhibitor of DNA synthesis. medchemexpress.comnih.govbiocat.com It directly competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand during replication. nih.govnih.govnih.gov This competition is a central focus of research, as the intracellular ratio of cytarabine triphosphate to dCTP can determine the extent of DNA synthesis inhibition and, consequently, cell death. nih.govnih.gov
The incorporation of cytarabine triphosphate into the DNA chain leads to several detrimental consequences for the cell. The arabinose sugar moiety hinders the rotation of the molecule within the DNA helix, creating a structural distortion. nih.govpatsnap.com This alteration ultimately leads to chain termination, effectively halting the process of DNA replication. patsnap.comnih.gov Furthermore, the presence of this analog in the DNA strand inhibits the function of DNA polymerase, the enzyme responsible for DNA synthesis. nih.govpatsnap.comdrugbank.com Research in this area explores the precise interactions between cytarabine-containing DNA and various DNA polymerases to elucidate the exact mechanisms of inhibition.
Table 1: Key Properties of Cytarabine Triphosphate
| Property | Value |
| IUPAC Name | [[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate (B84403) nih.gov |
| Molecular Formula | C9H16N3O14P3 nih.gov |
| Molecular Weight | 483.16 g/mol nih.gov |
| CAS Number | 13191-15-6 nih.gov |
| Synonyms | Ara-CTP, Cytosine arabinoside triphosphate nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H13N3Na3O14P3 |
|---|---|
Molecular Weight |
549.10 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7+,8-;;;/m1.../s1 |
InChI Key |
HZQKYJNQQBPWQM-DGKYPTGMSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Cytarabine Triphosphate
Cellular Uptake and Transport Mechanisms
Being a hydrophilic molecule, cytarabine (B982) cannot passively diffuse across the lipophilic cell membrane and therefore relies on specialized protein transporters for entry into cells. nih.govnih.govmdpi.com The expression and activity of these transporters are critical determinants of intracellular drug accumulation and, consequently, its cytotoxic effects. The primary transporters involved in cytarabine uptake belong to two major families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). mdpi.comspandidos-publications.com
Equilibrative nucleoside transporters (ENTs) facilitate the bidirectional movement of nucleosides and their analogs down a concentration gradient. nih.govnih.gov In humans, there are four subtypes (hENT1-4), with hENT1 and hENT2 being the most well-characterized in relation to cytarabine transport. nih.gov
hENT1 (SLC29A1): Human equilibrative nucleoside transporter 1 is considered a major transporter for cytarabine in leukemic cells, potentially accounting for as much as 80% of its influx. nih.govmenoufia-med-j.com The expression levels of hENT1 have been shown to correlate with cytarabine sensitivity in acute myeloid leukemia (AML) cells. nih.govmenoufia-med-j.com hENT1 is characterized by its high sensitivity to inhibition by nitrobenzylmercaptopurine ribonucleoside (NBMPR) in the nanomolar range. mdpi.commdpi.com
hENT2 (SLC29A2): While also capable of transporting cytarabine, hENT2 is relatively insensitive to NBMPR compared to hENT1. mdpi.commdpi.com Although its contribution to cytarabine uptake is generally considered less significant than that of hENT1, some studies suggest that high hENT2 expression may be associated with certain cellular phenotypes. mdpi.com
The table below summarizes the key characteristics of hENT1 and hENT2 in the context of cytarabine transport.
| Transporter | Gene | Transport Mechanism | Sensitivity to NBMPR | Role in Cytarabine Uptake |
| hENT1 | SLC29A1 | Facilitated diffusion (bidirectional) | High (nanomolar range) | Major contributor to cytarabine influx in leukemic cells. nih.govmenoufia-med-j.com |
| hENT2 | SLC29A2 | Facilitated diffusion (bidirectional) | Low (relatively insensitive) | Contributes to cytarabine uptake, but generally to a lesser extent than hENT1. mdpi.com |
Concentrative nucleoside transporters (CNTs) actively transport nucleosides and their analogs against a concentration gradient, a process that is typically coupled to the co-transport of sodium ions. mdpi.com There are three main human CNTs: hCNT1, hCNT2, and hCNT3.
hCNT3 (SLC28A3): This transporter has a broad substrate specificity, capable of transporting both purine (B94841) and pyrimidine (B1678525) nucleosides, including cytarabine. spandidos-publications.comnih.gov Studies have indicated that hCNT3 expression can be a significant factor in the clinical response to cytarabine-based chemotherapy in certain AML subtypes, such as those with the t(8;21) translocation. spandidos-publications.com
Recent research has identified other transport systems that may contribute to cytarabine uptake.
OCTN1 (SLC22A4): The organic cation/carnitine transporter 1 (OCTN1) has been identified as a high-affinity transporter for cytarabine. nih.govnih.gov Its transport of cytarabine is a saturable process and is notably sensitive to inhibition by classic nucleoside transporter inhibitors like dipyridamole (B1670753) and NBMPR. nih.gov Interestingly, while OCTN1-mediated transport of its endogenous substrate ergothioneine (B1671048) is sodium-dependent, the net uptake of cytarabine via OCTN1 appears to be sodium-independent. nih.gov Low expression of OCTN1 has been linked to poorer outcomes in AML patients treated with cytarabine. nih.gov However, some studies have presented conflicting findings regarding the in vivo relevance of OCTN1 in cytarabine disposition. mdpi.com
Intracellular Metabolic Activation Pathways
Once inside the cell, cytarabine must undergo a three-step phosphorylation process to be converted into its active form, cytarabine triphosphate (ara-CTP). patsnap.comnih.govglobalrph.com This bioactivation is a critical prerequisite for its cytotoxic activity.
The first and most crucial step in the activation of cytarabine is its phosphorylation to cytarabine monophosphate (ara-CMP).
Deoxycytidine Kinase (DCK): This enzyme catalyzes the initial phosphorylation of cytarabine. nih.govnih.gov This step is widely recognized as the rate-limiting step in the entire activation pathway. nih.govnih.govnih.gov The activity of DCK is directly proportional to the intracellular accumulation of ara-CTP. nih.govmdpi.com Consequently, reduced DCK activity or mutations in the DCK gene are significant mechanisms of cytarabine resistance. nih.govnih.gov
Following the initial phosphorylation, two more enzymatic steps are required to form the active triphosphate metabolite.
Deoxycytidine Monophosphate Kinase (dCMK) or Cytidylate Kinase (CMPK): This enzyme catalyzes the phosphorylation of ara-CMP to cytarabine diphosphate (B83284) (ara-CDP). mdpi.comresearchgate.net
Nucleoside Diphosphate Kinase (NDK): In the final step, various nucleoside diphosphate kinases phosphorylate ara-CDP to the active form, cytarabine triphosphate (ara-CTP). mdpi.comresearchgate.net
The sequential phosphorylation cascade is essential for trapping the drug within the cell and for its subsequent incorporation into DNA, which ultimately leads to cell death. nih.govnih.gov
The table below outlines the enzymes involved in the intracellular metabolic activation of cytarabine.
| Enzyme | Abbreviation | Reaction Catalyzed | Significance |
| Deoxycytidine Kinase | DCK | Cytarabine → Cytarabine monophosphate (ara-CMP) | Rate-limiting step in cytarabine activation. nih.govnih.govnih.gov |
| Deoxycytidine Monophosphate Kinase | dCMK / CMPK | Cytarabine monophosphate (ara-CMP) → Cytarabine diphosphate (ara-CDP) | Second phosphorylation step. mdpi.comresearchgate.net |
| Nucleoside Diphosphate Kinase | NDK | Cytarabine diphosphate (ara-CDP) → Cytarabine triphosphate (ara-CTP) | Final phosphorylation step to the active metabolite. mdpi.comresearchgate.net |
Regulation of Intracellular Nucleotide Pools
The efficacy of cytarabine is intricately linked to the balance of intracellular nucleotide pools, particularly the levels of deoxycytidine triphosphate (dCTP) and cytidine (B196190) triphosphate (CTP). Ara-CTP directly competes with the endogenous dCTP for incorporation into the growing DNA strand during replication. mdpi.com Consequently, high intracellular concentrations of dCTP can outcompete ara-CTP, leading to reduced incorporation of the drug and diminished therapeutic effect. mdpi.comnih.gov This competitive inhibition is a key determinant of cellular sensitivity to cytarabine. mdpi.com
Furthermore, the metabolism of cytarabine itself is influenced by nucleotide feedback mechanisms. For instance, dCTP can act as a feedback inhibitor of deoxycytidine kinase (dCK), the rate-limiting enzyme in the conversion of cytarabine to its active triphosphate form. nih.govnih.gov This means that elevated dCTP levels not only compete with ara-CTP at the level of DNA polymerase but also hinder the very production of the active drug molecule.
Conversely, some therapeutic strategies aim to exploit this relationship. For example, agents that deplete intracellular dCTP pools can enhance the cytotoxic effects of cytarabine by reducing competition and promoting the incorporation of ara-CTP into DNA. mdpi.com The retention of ara-CTP within the cell is a critical factor for treatment response, with higher and more sustained levels correlating with better outcomes. mdpi.com
Direct Molecular Interactions and Biochemical Effects
The primary cytotoxic activity of cytarabine triphosphate stems from its direct interactions with key cellular machinery involved in DNA replication and maintenance.
Inhibition of DNA Polymerase Isoforms
Ara-CTP is a potent inhibitor of various DNA polymerase isoforms, which are the enzymes responsible for synthesizing DNA. patsnap.comnih.govdrugbank.com It acts as a competitive inhibitor with respect to the natural substrate, dCTP. drugbank.com While it can inhibit multiple polymerases, its effect on DNA polymerase α, a key enzyme in DNA replication, is particularly significant. drugbank.com The incorporation of ara-CTP into the DNA template can also hinder the processivity of these enzymes, further disrupting DNA synthesis.
Mechanisms of DNA Chain Termination and Replication Interference
Once incorporated into a growing DNA strand, the arabinose sugar of ara-CTP creates a steric hindrance. nih.gov This structural anomaly prevents the formation of a proper phosphodiester bond with the next incoming nucleotide, effectively terminating the elongation of the DNA chain. mdpi.compatsnap.comnih.gov This premature chain termination is a major contributor to the inhibition of DNA replication and the ultimate death of the cancer cell. patsnap.comnih.gov The stalling of replication forks due to the presence of ara-CTP in the DNA also triggers a cellular stress response. nih.govnih.gov
Disruption of DNA Repair Processes
The presence of ara-CTP within the DNA strand not only halts replication but also creates a substrate that is recognized as damage by the cell's DNA repair machinery. patsnap.com However, the very nature of the ara-CTP-containing DNA can overwhelm and inhibit these repair processes, including the base excision repair (BER) pathway. patsnap.comnih.gov The cell's inability to efficiently repair this drug-induced damage leads to the accumulation of DNA strand breaks and genomic instability, further pushing the cell towards apoptosis. patsnap.comnih.gov
Induction of Cellular Apoptosis and Cell Cycle Modulation
The culmination of DNA synthesis inhibition, chain termination, and disruption of DNA repair processes by cytarabine triphosphate ultimately triggers programmed cell death, or apoptosis. patsnap.comnih.gov The extensive DNA damage caused by the drug activates cellular stress pathways that converge on the apoptotic machinery. nih.gov
S-Phase Specificity and Cell Cycle Arrest Mechanisms
The cytotoxic activity of cytarabine triphosphate is intrinsically linked to the cell cycle, exhibiting a pronounced specificity for the S-phase, the period of active DNA synthesis. nih.govmedscape.com Once cytarabine enters the cell, it undergoes a series of phosphorylation steps to become cytarabine triphosphate (ara-CTP). nih.govmdpi.commdpi.com This active form of the drug then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing DNA strands by DNA polymerase. nih.govnih.gov
The incorporation of ara-CTP into the DNA is a critical event. The arabinose sugar moiety of cytarabine, unlike the deoxyribose of dCTP, has a 2'-hydroxyl group in the trans position. This structural alteration creates a steric hindrance that impedes the rotation of the phosphodiester bond, thereby inhibiting the further elongation of the DNA chain. nih.govpatsnap.com This direct interference with DNA replication effectively halts the process, leading to an accumulation of cells in the S-phase of the cell cycle. nih.govresearchgate.net This S-phase arrest is a hallmark of cytarabine's mechanism and is a direct consequence of its action as a DNA chain terminator. nih.govpatsnap.com
Furthermore, cytarabine triphosphate is a potent inhibitor of DNA polymerase, the key enzyme responsible for DNA replication. nih.govmedscape.com By binding to and inhibiting this enzyme, ara-CTP further ensures the cessation of DNA synthesis. The combination of chain termination and DNA polymerase inhibition makes cytarabine particularly effective against rapidly dividing cells, such as those found in leukemias and lymphomas, which have a high proportion of cells in the S-phase. nih.gov
Studies have shown that even low doses of cytarabine can induce a rapid S-phase arrest. nih.gov In murine hematopoietic stem cells, a single injection of cytarabine led to an immediate cessation of DNA synthesis, with a significant decrease in the percentage of S-phase cells within four hours. nih.gov This was followed by a subsequent, rapid entry of quiescent (G0) cells into the cell cycle. nih.gov
| Cell Line | Cytarabine Concentration | Duration of Treatment | Observed Effect on Cell Cycle |
| BCBL1 and BC3 | 5 µM | 4 hours | Cell cycle arrest |
| BJAB | 5 µM | 4 hours | Cell cycle arrest |
| Murine Hematopoietic Stem Cells | Low-dose injection | 4 hours | Decrease in S-phase cells from 10% to 4% |
Apoptotic Pathway Activation and Signaling
The cellular disruption caused by cytarabine triphosphate culminates in the activation of apoptotic pathways, leading to programmed cell death. The incorporation of ara-CTP into DNA and the subsequent stalling of replication forks are recognized by the cell as significant DNA damage, which triggers a cascade of events designed to eliminate the compromised cell. patsnap.com
One of the key mechanisms involves the activation of caspase cascades. Treatment with cytarabine has been shown to induce the cleavage of PARP1 and caspase-3, both of which are critical executioners of apoptosis. researchgate.net The activation of these caspases is a definitive sign that the cell has committed to apoptosis.
Furthermore, cytarabine influences the expression and stability of key proteins in the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of apoptosis. Specifically, cytarabine treatment has been linked to:
Increased Bim expression: The pro-apoptotic protein Bim plays a crucial role in cytarabine-induced apoptosis. nih.gov Studies have shown that optimal killing of acute myeloid leukemia (AML) blasts by a combination treatment including cytarabine requires the increased expression of Bim. nih.gov
MCL1 destabilization: Myeloid cell leukemia 1 (MCL1) is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival. Cytarabine induces the destabilization of both MCL1 mRNA and protein, thereby promoting apoptosis. nih.gov This destabilization is mediated through complex signaling pathways involving the activation of p38 MAPK and the inactivation of AKT. nih.gov The inactivation of AKT leads to GSK3β-dependent phosphorylation of CREB, which in turn increases the transcription of NOXA, a protein that promotes the degradation of MCL1. nih.gov
Research has also indicated that cytarabine can activate the MAPK-Mnk-eIF4E pathway, which can lead to an increase in the expression of the anti-apoptotic protein Mcl-1, potentially contributing to drug resistance. nih.govnih.gov However, inhibiting this pathway can enhance the apoptotic activity of cytarabine. nih.govnih.gov
| Cell Line | Treatment | Key Apoptotic Events |
| BCBL1, BC3, BC1, JSC1, BCP1 | 5 µM cytarabine for 24 hours | Cleavage of PARP1 and caspase-3 |
| Human AML Blasts | Cytarabine in combination with other agents | Increased expression of the apoptosis regulator Bim |
| U937 and THP-1 AML cells | Cytarabine | Destabilization of MCL1 mRNA and protein |
DNA Damage Response Pathway Activation
The incorporation of cytarabine triphosphate into DNA constitutes a form of DNA damage that triggers a robust cellular response known as the DNA Damage Response (DDR). A key event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γH2AX. nih.gov This modification serves as a beacon, recruiting a host of DNA repair proteins to the site of damage.
Treatment with cytarabine has been consistently shown to induce the phosphorylation of H2AX. nih.govresearchgate.net This activation of the DDR is a direct consequence of the DNA replication stress and the formation of abnormal DNA structures caused by the incorporated ara-CTP. nih.gov
Interestingly, studies have revealed that cytarabine-induced γH2AX formation in non-dividing cells like hippocampal neurons may occur through a non-canonical pathway, independent of the typical DNA double-strand breaks and the well-known kinases ATM and ATR. nih.gov In these neurons, cyclin-dependent kinase 7 (CDK7) appears to be involved in the phosphorylation of H2AX. nih.gov
The activation of the DDR by cytarabine is not limited to the phosphorylation of H2AX. The ATR/Chk1 pathway, a critical component of the replication stress response, is also activated. nih.gov The activation of Chk1 in response to cytarabine-induced DNA damage is crucial for cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, this pathway can also signal for the initiation of apoptosis.
Furthermore, recent research has demonstrated that the DNA damage induced by cytarabine can activate the cGAS-STING pathway. nih.gov This pathway is a major component of the innate immune system that recognizes cytosolic DNA, a hallmark of cellular damage. Activation of the cGAS-STING axis leads to the production of type I interferons and other inflammatory mediators, which can enhance the anti-tumor immune response. nih.gov This finding highlights a broader immunotherapeutic potential for cytarabine beyond its direct cytotoxic effects.
| Cell Line/System | Key DNA Damage Response |
| Hippocampal Neurons | Phosphorylation of histone H2AX (γ-H2AX) via a non-canonical pathway involving CDK7 |
| AML cell lines (HL-60, ML-1, U937) | Dose-dependent increase in Chk1 phosphorylation |
| Human ovarian and colorectal cancer cell lines | Induction of DNA double-strand breaks and activation of the cGAS-STING axis |
Intracellular Pharmacokinetics and Metabolic Fate Research
Pathways of Metabolic Inactivation
The transformation of cytarabine (B982) into its active form, ara-CTP, is counteracted by several enzymatic pathways that deactivate both the parent drug and its phosphorylated metabolites, thereby reducing its cytotoxic effects.
Deamination by Cytidine (B196190) Deaminase (CDA) to Uracil (B121893) Arabinoside (Ara-U)
Cytidine deaminase (CDA) is a key enzyme responsible for the inactivation of cytarabine. nih.govnih.govnih.gov It catalyzes the irreversible deamination of cytarabine to its inactive metabolite, uracil arabinoside (ara-U). nih.govnih.gov This process is considered a predominant pathway in cytarabine's metabolic inactivation. nih.gov High levels of CDA are primarily found in the liver, spleen, and kidneys. nih.gov
Elevated expression of CDA has been linked to resistance to cytarabine and other nucleoside analogs. nih.govnih.gov Studies have demonstrated that cancer cells with high CDA activity are intrinsically resistant to cytarabine. nih.gov For instance, the significant difference in the in vitro and in vivo half-life of cytidine analogues is largely attributed to CDA-mediated degradation. nih.gov This rapid inactivation can create "sanctuaries" in organs with high CDA expression, such as the liver, protecting cancer cells from the drug's effects. nih.gov The balance between the activating enzyme deoxycytidine kinase (dCK) and inactivating enzymes like CDA is a critical determinant of the intracellular concentration of ara-CTP and, consequently, the drug's antitumor activity. mdpi.com
Deamination by Deoxycytidylate Monophosphate Deaminase (DCMD)
Another enzyme involved in the metabolic inactivation of cytarabine is deoxycytidylate monophosphate deaminase (DCMD), also known as deoxycytidylate deaminase (DCTD). This enzyme acts on the monophosphorylated form of cytarabine, converting cytarabine monophosphate (ara-CMP) into uracil arabinoside monophosphate (ara-UMP). nih.govmdpi.com While CDA acts on the parent drug, DCMD targets its metabolite, further reducing the pool of molecules that can be converted to the active ara-CTP. mdpi.com The role of DCMD in cytarabine metabolism has been noted as particularly significant in certain types of leukemia, such as T-lymphoblastic leukemia. nih.gov
Role of 5'-Nucleotidase (NT5C2) and Pyrophosphatase in Deactivation
The deactivation of cytarabine's active metabolite is also mediated by other enzymes, including 5'-nucleotidases and pyrophosphatases. mdpi.com Specifically, cytosolic 5'-nucleotidase II (NT5C2) plays a crucial role by dephosphorylating ara-CMP back to cytarabine (ara-C). nih.govmdpi.com This action directly opposes the initial activating step catalyzed by dCK, thereby contributing to drug resistance. nih.govmdpi.com Genetic variations in the NT5C2 gene have been shown to influence its expression levels, which in turn can affect cellular sensitivity to cytarabine. nih.gov
Pyrophosphatases also contribute to the catabolism of cytarabine metabolites, further diminishing the intracellular concentration of ara-CTP. mdpi.com The collective action of these inactivating enzymes creates a complex metabolic network that ultimately determines the efficacy of cytarabine therapy.
Factors Influencing Intracellular Accumulation and Retention Dynamics
The intracellular concentration of ara-CTP is not solely dependent on the balance of activating and inactivating enzymes but is also influenced by several other factors.
One of the primary determinants is the transport of cytarabine into the cell. mdpi.com This process is mediated by nucleoside transporter proteins, such as the human equilibrative nucleoside transporter 1 (hENT1). nih.gov At lower plasma concentrations of cytarabine, the expression level of hENT1 is crucial for cellular uptake. nih.gov However, at higher concentrations, simple diffusion becomes a more significant mode of entry. nih.gov The efficiency of this transport is a rate-limiting step for the subsequent conversion of cytarabine to ara-CTP. nih.gov
The intracellular pools of natural nucleosides, particularly deoxycytidine triphosphate (dCTP), also play a critical role. nih.gov dCTP competes with ara-CTP for incorporation into DNA and can also inhibit the activating enzyme dCK through feedback inhibition. nih.govmdpi.com Furthermore, dCTP can allosterically activate the inactivating enzyme CDA, further shifting the metabolic balance towards inactivation. nih.govmdpi.com The levels of dCTP are regulated by enzymes such as ribonucleotide reductase (RR) and cytidine triphosphate synthetase (CTPS). nih.govmdpi.com
Studies have shown that the retention of ara-CTP within leukemic cells varies among different types of leukemia and is correlated with clinical outcomes. nih.gov For example, lower ara-CTP retention has been observed in T-cell acute lymphoblastic leukemia (T-ALL) compared to non-T-ALL. nih.gov This variation in retention provides a rationale for modifying treatment strategies to overcome this pharmacokinetic limitation. nih.gov
| Factor | Influence on Intracellular ara-CTP | Key Enzymes/Transporters Involved |
|---|---|---|
| Cellular Uptake | Rate-limiting step for ara-CTP formation. nih.gov | hENT1 nih.gov |
| Enzymatic Activation | Phosphorylation to ara-CTP. patsnap.com | dCK (rate-limiting) mdpi.com |
| Enzymatic Inactivation | Deamination and dephosphorylation of cytarabine and its metabolites. nih.govmdpi.comnih.gov | CDA, DCMD, NT5C2 nih.govmdpi.comnih.gov |
| Intracellular dCTP Pools | Competes with ara-CTP for DNA incorporation and inhibits dCK. nih.govmdpi.com | Ribonucleotide Reductase (RR), CTPS nih.govmdpi.com |
| Cellular Retention | Determines duration of cytotoxic effect. nih.gov | - |
Investigations into Metabolic Drug-Drug Interactions (e.g., Cytochrome P450 involvement)
While the primary metabolism of cytarabine occurs intracellularly through phosphorylation and deamination, there is evidence of involvement of the cytochrome P450 (CYP450) enzyme system in its metabolism, which can lead to drug-drug interactions.
In vitro studies have identified cytarabine as a substrate for the CYP450 3A4 isoenzyme. nih.gov This finding suggests that co-administration of drugs that inhibit or induce CYP3A4 could potentially alter the metabolism of cytarabine, although the clinical significance of this interaction requires further investigation. The same study also demonstrated that cytarabine itself can act as an inhibitor of CYP3A4. nih.gov
Significant drug-drug interactions have been observed when cytarabine is combined with certain antifungal agents that are also metabolized by the CYP450 system. For example, the metabolism of cytarabine was found to be significantly decreased when combined with the antifungal drugs caspofungin or itraconazole, both of which are inhibitors of CYP3A4. nih.gov This inhibition of cytarabine metabolism could have important clinical implications, potentially leading to increased drug exposure and toxicity. nih.gov These in vitro findings highlight the need for further in vivo pharmacokinetic studies to fully understand the clinical relevance of these interactions.
It is important to note that while the CYP450 system is involved, the primary determinants of cytarabine's efficacy and toxicity are the intracellular metabolic pathways. The potential for CYP450-mediated drug interactions adds another layer of complexity to the clinical use of cytarabine.
| Interacting Drug | CYP450 Isoenzyme | Effect on Cytarabine Metabolism | Reference |
|---|---|---|---|
| Itraconazole | CYP3A4 (Inhibitor) | Decreased | nih.gov |
| Caspofungin | CYP3A4 (Inhibitor) | Decreased | nih.gov |
Mechanisms of Cellular and Molecular Resistance to Cytarabine Triphosphate
Alterations in Nucleoside Transport Systems
The initial step in cytarabine's mechanism of action is its entry into the cancer cell, a process mediated by specialized nucleoside transporter proteins. Alterations in these transport systems can significantly curtail the intracellular accumulation of the drug, thereby fostering resistance.
Downregulation or Mutation of hENT1/hENT2/hCNT3 Transporters
The primary conduits for cytarabine (B982) uptake into cells are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). Specifically, hENT1 is responsible for the majority of cytarabine influx into leukemic blast cells. nih.govnih.gov Studies have consistently shown that reduced expression or mutations in these transporters are associated with cytarabine resistance.
Decreased mRNA levels of hENT1 have been observed in leukemic blasts of patients with acute myeloid leukemia (AML) who are resistant to cytarabine. nih.govresearchgate.netresearchgate.net This downregulation limits the amount of cytarabine that can enter the cell, consequently reducing the intracellular concentration of its active form, ara-CTP. Similarly, while hENT2 and hCNT3 also contribute to cytarabine uptake, their reduced function can further exacerbate resistance. nih.gov For instance, downregulation of CNT3 has been noted in cytarabine-resistant cell lines. nih.gov
Table 1: Role of Nucleoside Transporters in Cytarabine Resistance
| Transporter | Role in Cytarabine Uptake | Consequence of Alteration |
|---|---|---|
| hENT1 | Major transporter for cytarabine influx into leukemic cells. nih.govnih.gov | Downregulation or mutation leads to decreased intracellular cytarabine and resistance. nih.govresearchgate.netresearchgate.net |
| hENT2 | Contributes to cytarabine uptake. nih.gov | Reduced function can contribute to resistance. |
| hCNT3 | Contributes to cytarabine uptake. nih.gov | Downregulation observed in resistant cell lines. nih.gov |
Upregulation of Efflux Transporters from the ABC Family (e.g., ABCC4/MRP4, ABCC10/MRP7, ABCC11/MRP8, P-glycoprotein)
In addition to reduced influx, increased efflux of cytarabine from the cell can also lead to resistance. This process is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.
ABCC4/MRP4: This transporter has been identified as a key player in cytarabine resistance. Overexpression of ABCC4 leads to the active efflux of cytarabine and its monophosphate metabolite, reducing their intracellular retention and cytotoxic effect. nih.gov Inhibition of ABCC4 has been shown to increase cytarabine's cytotoxicity in AML cells. nih.gov
ABCC10/MRP7: Studies have demonstrated that ABCC10 can confer resistance to nucleoside-based agents, including cytarabine. researchgate.net Its expression reduces the accumulation of cytarabine within the cell. researchgate.net ABCC10 is considered a potential factor in cytarabine resistance in acute myeloid leukemia.
ABCC11/MRP8: This transporter is also implicated in cytarabine resistance. Evidence suggests that high expression of ABCC11 can lead to increased extrusion of cytarabine from blast cells, contributing to treatment failure in AML.
P-glycoprotein (P-gp): While more commonly associated with resistance to other chemotherapeutic agents, P-glycoprotein can also contribute to cytarabine resistance. Research has shown that exposure to cytarabine can rapidly induce the expression of P-gp mRNA and protein in both sensitive and resistant cell lines, suggesting a role in acquired resistance. However, its clinical significance in cytarabine-based therapies can be variable.
Table 2: ABC Transporters Involved in Cytarabine Efflux and Resistance
| Efflux Transporter | Family | Role in Cytarabine Resistance |
|---|---|---|
| ABCC4/MRP4 | ABC | Actively effluxes cytarabine and its monophosphate, reducing intracellular concentration. nih.gov |
| ABCC10/MRP7 | ABC | Confers resistance by reducing intracellular accumulation of cytarabine. researchgate.net |
| ABCC11/MRP8 | ABC | High expression leads to increased efflux of cytarabine. |
| P-glycoprotein (P-gp) | ABC | Expression can be induced by cytarabine, contributing to acquired resistance. |
Aberrations in Metabolic Activation Pathways
The conversion of cytarabine to its active triphosphate form is a critical determinant of its efficacy. Deficiencies or alterations in the enzymes involved in this metabolic activation cascade are a major cause of resistance.
Reduced Deoxycytidine Kinase (DCK) Activity or Expression
Deoxycytidine kinase (DCK) is the rate-limiting enzyme in the activation of cytarabine, catalyzing its initial phosphorylation to cytarabine monophosphate (ara-CMP). Reduced DCK activity or expression is a well-established mechanism of cytarabine resistance. nih.gov
Mutations in the DCK gene, leading to an inactive or less active enzyme, have been identified in patients with AML who have relapsed after cytarabine-based therapy. Furthermore, decreased DCK mRNA and protein expression have been observed in cytarabine-resistant leukemia and mantle cell lymphoma cell lines. This deficiency prevents the efficient conversion of cytarabine to ara-CMP, thereby halting its subsequent phosphorylation and rendering the drug ineffective. Overexpression of wild-type DCK has been shown to restore cytarabine sensitivity in resistant cell lines.
Increased Activity or Expression of Inactivating Enzymes (CDA, DCMD, NT5C2)
Concurrent with impaired activation, increased inactivation of cytarabine or its phosphorylated metabolites can also lead to resistance. Several enzymes contribute to this process:
Cytidine (B196190) Deaminase (CDA): This enzyme catalyzes the deamination of cytarabine to its inactive metabolite, ara-uridine (ara-U). High CDA activity is a significant mechanism of both intrinsic and acquired resistance to cytarabine. Overexpression of CDA has been shown to confer resistance to cytarabine, and this resistance can be reversed by CDA inhibitors. Genetic variants in the CDA gene can also influence its expression and contribute to variations in cytarabine cytotoxicity.
Deoxycytidylate Deaminase (DCMD): While research is ongoing, DCMD is another enzyme that can potentially contribute to cytarabine resistance by converting ara-CMP to an inactive uridine (B1682114) monophosphate analog.
5'-Nucleotidase (NT5C2): This enzyme dephosphorylates ara-CMP back to cytarabine, effectively reversing the activation step catalyzed by DCK. Increased expression and activity of NT5C2 have been associated with cytarabine resistance and poor clinical outcomes in AML patients. By depleting the pool of ara-CMP, NT5C2 prevents the formation of the active ara-CTP.
Table 3: Enzymes Involved in Cytarabine Metabolism and Resistance
| Enzyme | Function | Role in Cytarabine Resistance |
|---|---|---|
| Deoxycytidine Kinase (DCK) | Activates cytarabine to ara-CMP. nih.gov | Reduced activity or expression prevents drug activation. |
| Cytidine Deaminase (CDA) | Inactivates cytarabine to ara-U. | Increased activity leads to enhanced drug degradation. |
| Deoxycytidylate Deaminase (DCMD) | Potentially inactivates ara-CMP. | Further research is needed to fully elucidate its role. |
| 5'-Nucleotidase (NT5C2) | Dephosphorylates ara-CMP to cytarabine. | Increased activity reverses drug activation. |
Modulation of Endogenous Nucleotide Pools
The intracellular balance of endogenous deoxynucleotides, particularly deoxycytidine triphosphate (dCTP), plays a crucial role in the efficacy of cytarabine. Ara-CTP exerts its cytotoxic effect by competing with dCTP for incorporation into DNA.
An increase in the intracellular pool of dCTP can effectively outcompete ara-CTP, thereby diminishing its incorporation into DNA and leading to resistance. This expansion of the dCTP pool can be caused by various factors, including the upregulation of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. The domino effect of increased dCTP levels can antagonize the action of ara-CTP, representing a significant mechanism of cytarabine resistance. Conversely, cells deficient in DCK, and thus resistant to cytarabine, may become more dependent on the de novo nucleotide synthesis pathway. This can render them hypersensitive to inhibitors of this pathway, such as hydroxyurea. nih.gov
Elevated Deoxycytidine Triphosphate (dCTP) Levels and Mechanisms of Competitive Inhibition
One of the primary mechanisms of resistance to cytarabine triphosphate involves the modulation of intracellular nucleotide pools, specifically the elevation of deoxycytidine triphosphate (dCTP) levels. nih.govnih.gov Ara-CTP exerts its cytotoxic effect by competing with the endogenous nucleotide dCTP for incorporation into the replicating DNA strand by DNA polymerase. nih.govpatsnap.com When cellular concentrations of dCTP are high, it effectively outcompetes ara-CTP, reducing the incorporation of the fraudulent nucleotide into DNA and thereby diminishing its therapeutic efficacy. nih.govnih.gov This competitive inhibition is a direct consequence of the structural similarity between ara-CTP and dCTP.
Studies have consistently shown a correlation between the intracellular dCTP/ara-CTP ratio and the cytotoxic effect of cytarabine. nih.gov A higher ratio is associated with reduced sensitivity to the drug. nih.gov Furthermore, elevated dCTP levels can also exert feedback inhibition on deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting step of cytarabine activation. nih.govmdpi.com This feedback loop further curtails the production of ara-CTP, creating a dual-pronged resistance mechanism. The intricate balance between the anabolic phosphorylation of cytarabine and the catabolic deamination, coupled with the competitive dynamics at the level of DNA synthesis, underscores the critical role of dCTP pools in dictating cellular response to cytarabine.
Role of Ribonucleotide Reductase (RRM1, RRM2) in dCTP Pool Regulation
The intracellular concentration of dCTP is tightly regulated by the enzyme ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the precursors for DNA synthesis. nih.govmdpi.com RNR is a heterodimeric enzyme composed of two subunits, RRM1 and RRM2. nih.gov The activity of RNR is a critical determinant of the size of the dCTP pool and, consequently, a key factor in cytarabine resistance.
Overexpression or increased activity of RNR, particularly the RRM1 and RRM2 subunits, can lead to an expansion of the dCTP pool. nih.gov This elevation in dCTP levels, as previously discussed, directly competes with ara-CTP for incorporation into DNA, thereby conferring resistance. nih.gov The regulation of RNR itself is complex and can be influenced by various cellular signals and stress conditions. For instance, some studies suggest that RNR may act as a sensor for oxygen availability, with its activity being modulated by oxygen tension, which in turn affects the dCTP pool and DNA replication. nih.gov Therefore, targeting RNR has emerged as a rational strategy to overcome cytarabine resistance by depleting the competing dCTP pools and enhancing the incorporation of ara-CTP.
Cytidine-5'-Triphosphate Synthetase (CTPS) Inhibition Effects on Nucleotide Balance
Cytidine-5'-triphosphate synthetase (CTPS) is another crucial enzyme in pyrimidine (B1678525) biosynthesis, responsible for catalyzing the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP). patsnap.comnih.gov CTP is a precursor for both RNA synthesis and, after conversion to dCTP, DNA synthesis. Inhibition of CTPS can significantly alter the balance of intracellular nucleotide pools, which in turn can modulate the efficacy of cytarabine.
By inhibiting CTPS, the intracellular levels of CTP and subsequently dCTP are depleted. patsnap.comnih.gov This reduction in the endogenous dCTP pool has two synergistic effects that enhance cytarabine's cytotoxicity. Firstly, it alleviates the competitive inhibition at the level of DNA polymerase, allowing for more efficient incorporation of ara-CTP into the DNA. nih.gov Secondly, the lower levels of dCTP can reduce the feedback inhibition on deoxycytidine kinase (dCK), thereby promoting the phosphorylation and activation of cytarabine to ara-CTP. nih.gov Preclinical studies have demonstrated that inhibiting CTPS can increase the sensitivity of cancer cells to cytarabine, highlighting the therapeutic potential of targeting this enzyme to overcome resistance. nih.gov
Alterations in DNA Repair and Damage Response Pathways
The incorporation of cytarabine triphosphate into DNA creates a fraudulent nucleotide that stalls DNA replication and induces DNA damage, ultimately leading to cell death. patsnap.comdrugbank.com However, cancer cells can develop resistance by upregulating their DNA repair and damage response pathways, enabling them to recognize and remove the incorporated ara-CTP or repair the resulting DNA lesions. nih.govnih.gov
Various DNA repair mechanisms can be implicated in cytarabine resistance. The DNA damage response (DDR) is a complex network of pathways that sense DNA damage, signal its presence, and promote either cell cycle arrest to allow for repair or apoptosis if the damage is irreparable. nih.gov Alterations in the expression or function of key proteins within these pathways can influence a cell's sensitivity to cytarabine. For example, increased activity of DNA repair genes, such as those in the excision repair cross-complementing (ERCC) and X-ray cross-complementing (XRCC) groups, has been associated with cytarabine resistance. nih.gov
Dysregulation of Apoptotic and Cell Survival Signaling Pathways
Ultimately, the cytotoxic efficacy of cytarabine triphosphate relies on its ability to induce apoptosis, or programmed cell death, in cancer cells. Resistance can therefore arise from the dysregulation of the signaling pathways that control this process. Cancer cells can acquire mutations or alter the expression of key proteins that either inhibit apoptosis or promote cell survival, thereby circumventing the lethal effects of cytarabine-induced DNA damage.
Upregulation of Anti-Apoptotic Proteins (e.g., MCL1, Bcl-2)
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). mdpi.com The balance between these opposing factions determines the cell's fate in the face of cytotoxic insults.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers and can contribute to chemotherapy resistance. The MAPK family includes several key cascades, such as the ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38 MAPK pathways.
Activation of the MAPK pathways, particularly the ERK pathway, has been implicated in promoting cell survival and conferring resistance to cytarabine. nih.govnih.gov Studies have shown that cytarabine treatment can paradoxically lead to the phosphorylation and activation of ERK1/2 and p38, which in turn can enhance the levels of the anti-apoptotic protein Mcl-1. nih.gov This adaptive response can counteract the pro-apoptotic signals initiated by cytarabine. Furthermore, resistant cell lines often exhibit increased baseline activation of ERK and Akt, another pro-survival kinase. nih.gov The activation of these pathways can be driven by various upstream signals, including those from mutated receptor tyrosine kinases like FLT3. nih.gov Therefore, targeting the MAPK signaling cascade, often in combination with cytarabine, represents a promising strategy to overcome this mode of resistance. nih.gov
Emerging and Complex Resistance Mechanisms (e.g., altered mitochondrial metabolism, oxidative phosphorylation)
Beyond the well-established mechanisms of resistance, emerging evidence highlights the critical role of metabolic reprogramming, particularly alterations in mitochondrial metabolism and oxidative phosphorylation (OXPHOS), in the development of resistance to cytarabine triphosphate. nih.govaacrjournals.orgnih.govnih.gov Cancer cells that survive chemotherapy often exhibit a distinct metabolic phenotype, characterized by a heightened reliance on mitochondrial function. oaepublish.comfrontiersin.org
Research has demonstrated that acute myeloid leukemia (AML) cells that persist in the bone marrow following cytarabine treatment display a significant increase in oxidative phosphorylation. nih.govaacrjournals.org This metabolic shift is not merely a byproduct of resistance but an active mechanism contributing to cell survival. oaepublish.com The inhibition of OXPHOS has been shown to successfully restore sensitivity to cytarabine, underscoring the therapeutic potential of targeting these metabolic pathways. nih.govnih.gov
Several specific molecular pathways have been identified as key drivers of this metabolic resistance:
Increased Mitochondrial Activity and Biogenesis: Chemoresistant AML cells can exhibit higher levels of OXPHOS, increased mitochondrial mass, and polarized mitochondria. oaepublish.com This enhanced mitochondrial state is believed to provide the necessary energy, in the form of ATP, and metabolic intermediates required to survive the cytotoxic stress induced by cytarabine triphosphate. nih.gov Studies have shown that metabolic remodeling toward mitochondrial metabolism is a key driver of resistance. nih.govnih.gov
The CD39-P2RY13-cAMP-OxPHOS Axis: The ecto-ATPase CD39 is often upregulated in resistant AML cells. oaepublish.comfrontiersin.org Increased CD39 activity activates a signaling cascade involving the P2RY13 purinergic receptor and cyclic AMP (cAMP), which in turn promotes mitochondrial biogenesis and activity. oaepublish.com This pathway plays a crucial role in the metabolic reprogramming that leads to cytarabine resistance. oaepublish.com Inhibiting the ecto-ATPase activity of CD39 has been shown to block this mitochondrial reprogramming and enhance the cytotoxic effects of cytarabine in AML. oaepublish.comfrontiersin.org
SIRT3-Mediated Antioxidant Defense: Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent protein deacetylase, plays a significant role in mitigating the oxidative stress induced by cytarabine. oaepublish.com Cytarabine's efficacy is partly dependent on its ability to induce mitochondrial reactive oxygen species (ROS). oaepublish.com SIRT3 deacetylates and activates antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2) and isocitrate dehydrogenase 2 (IDH2), which neutralize these damaging ROS. oaepublish.com This action reduces apoptosis and promotes chemoresistance. oaepublish.com Furthermore, SIRT3 activation drives OXPHOS and increases the levels of reduced glutathione, a key cellular antioxidant. oaepublish.com
Enhanced Fatty Acid Oxidation (FAO): A subset of leukemic stem cells, identified by the marker CD36, are characterized by an elevated rate of fatty acid oxidation. oaepublish.com The disruption of mitochondrial metabolism by targeting the CD36-FAO-OXPHOS pathway can drive these leukemia cells to a state of low OXPHOS and increase their sensitivity to cytarabine. oaepublish.com
The overarching theme of these emerging resistance mechanisms is a metabolic shift that allows cancer cells to withstand the therapeutic assault of cytarabine triphosphate. By increasing their reliance on mitochondrial metabolism, resistant cells can generate sufficient energy and manage the cytotoxic byproducts of drug action, ensuring their survival and proliferation. nih.gov Research indicates that targeting these compensatory metabolic pathways, particularly the proteins of the OXPHOS complex, can significantly improve the efficacy of cytarabine. nih.govnih.gov
Table of Research Findings on Metabolic Resistance
| Key Protein/Pathway | Role in Resistance to Cytarabine Triphosphate | Impact of Inhibition | Supporting Evidence |
| Oxidative Phosphorylation (OXPHOS) | Increased activity in resistant cells provides ATP for survival and proliferation. | Inhibition can restore sensitivity to cytarabine. | nih.govaacrjournals.orgnih.gov |
| CD39 | Upregulation promotes mitochondrial activity and biogenesis via the cAMP-PKA signaling pathway. | Blocks mitochondrial reprogramming and enhances cytarabine cytotoxicity. | oaepublish.comfrontiersin.org |
| SIRT3 | Deacetylates and activates mitochondrial antioxidant enzymes (e.g., SOD2, IDH2), reducing cytarabine-induced ROS and apoptosis. | Shows synergistic effect with cytarabine. | oaepublish.com |
| Fatty Acid Oxidation (FAO) via CD36 | Enhanced FAO rate in CD36+ leukemic stem cells supports their survival. | Drives leukemia cells to low OXPHOS and enhances cytarabine sensitivity. | oaepublish.com |
| OXPHOS Complex I | Critical component of the electron transport chain, central to the metabolic remodeling observed in resistant cells. | Significantly improved the efficacy of cytarabine. | nih.govnih.gov |
Analytical and Biochemical Characterization Techniques for Cytarabine Triphosphate Research
Quantification of Intracellular Cytarabine (B982) Triphosphate (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS-MS))
Accurate measurement of intracellular Ara-CTP concentrations is a cornerstone of cytarabine research, as these levels are often correlated with therapeutic efficacy. iiarjournals.org High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS-MS) are the predominant techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC methods, particularly those using anion-exchange chromatography, have been developed to separate and quantify Ara-CTP from other cellular nucleotides. iiarjournals.org These methods offer good sensitivity and reproducibility. For instance, an isocratic HPLC method can achieve a linear, precise, and sensitive measurement of Ara-CTP, with low and high quantitation limits of 10 pmol and 5,000 pmol, respectively. iiarjournals.org Some HPLC methods allow for the simultaneous determination of Ara-CTP and the physiological nucleotide deoxycytidine-triphosphate (dCTP), providing valuable insights into the competitive dynamics between the drug and its natural counterpart. researchgate.net The recovery of Ara-CTP from cells using these methods is typically high, often exceeding 90%. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC/MS-MS)
LC/MS-MS offers enhanced sensitivity and selectivity for the quantification of Ara-CTP and other cytarabine metabolites. documentsdelivered.comresearchgate.net This technique can simultaneously analyze cytarabine, cytarabine monophosphate (Ara-CMP), cytarabine diphosphate (B83284) (Ara-CDP), and Ara-CTP in both the cytosol and nucleus. documentsdelivered.com The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for very low limits of quantification. researchgate.net For instance, a validated LC/MS-MS method demonstrated good linearity for Ara-CTP in the cytosol over a range of 1-150 nM and in the nucleus from 0.5-50 nM. documentsdelivered.com This high sensitivity makes LC/MS-MS particularly useful for detailed pharmacokinetic and pharmacodynamic studies.
| Technique | Principle | Advantages | Typical Quantitation Range | Key Research Findings |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of analytes based on their affinity for a stationary phase, followed by UV detection. | Good reproducibility, capable of simultaneous determination of Ara-CTP and dCTP. researchgate.net | 10 pmol - 5,000 pmol iiarjournals.org | Enabled intracellular drug monitoring of Ara-CTP with standard equipment. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC/MS-MS) | Separation by LC followed by mass analysis for highly specific detection and quantification. | High sensitivity and selectivity, allows for simultaneous analysis of multiple metabolites in different cellular compartments. documentsdelivered.comresearchgate.net | Cytosol: 1-150 nM Nucleus: 0.5-50 nM documentsdelivered.com | Revealed differential levels of cytarabine metabolites in the cytosol and nucleus of sensitive and resistant cell lines. documentsdelivered.com |
Measurement of DNA Incorporation of Cytarabine Triphosphate
The cytotoxic effect of cytarabine is primarily driven by the incorporation of Ara-CTP into DNA, which inhibits DNA synthesis and leads to cell death. u-fukui.ac.jpresearchgate.net Therefore, methods to quantify the extent of Ara-C incorporation into the DNA of leukemic cells are critical for understanding its mechanism of action and for therapeutic drug monitoring.
A sensitive method for this purpose involves several steps:
DNA Extraction: The acid-insoluble fraction containing DNA is extracted from leukemic cells using methods like the classical Schmit-Thanheuser-Schneider method. u-fukui.ac.jpaacrjournals.org
DNA Digestion: The isolated DNA is then enzymatically digested into its constituent nucleosides, releasing the incorporated cytarabine. u-fukui.ac.jpaacrjournals.org
Separation and Quantification: The released cytarabine is separated from other nucleosides using HPLC and then quantified, often by radioimmunoassay. u-fukui.ac.jpaacrjournals.org
This multi-step procedure has been shown to have high recovery rates, with over 90% recovery at each step, and minimal inter-assay variation. u-fukui.ac.jpaacrjournals.org Studies using this technique have demonstrated a concentration- and time-dependent increase in Ara-C incorporation into the DNA of cultured leukemia cells. aacrjournals.org The levels of incorporated Ara-C determined by this method are comparable to those measured using radiolabeled [3H]-ara-C. u-fukui.ac.jp Research has indicated that the incorporation of Ara-C into DNA is associated with the intracellular retention of Ara-CTP. u-fukui.ac.jpresearchgate.net
Enzymatic Activity Assays for Activating and Inactivating Enzymes (e.g., DCK, CDA)
The intracellular concentration of Ara-CTP is determined by the balance between the activities of activating and inactivating enzymes. Deoxycytidine kinase (DCK) is the rate-limiting enzyme for the activation of Ara-C, while cytidine (B196190) deaminase (CDA) is a key enzyme in its inactivation. nih.gov Assays to measure the activity of these enzymes are therefore essential for understanding cytarabine metabolism and resistance.
Deoxycytidine Kinase (DCK): Decreased DCK expression and activity are known mechanisms of clinical resistance to Ara-C. nih.gov
Cytidine Deaminase (CDA): Increased levels of CDA contribute to Ara-C resistance by converting it to the inactive metabolite, uracil (B121893) arabinoside. nih.gov Conversely, low CDA activity can be associated with increased drug toxicity. nih.gov
Enzyme activity assays are typically performed on cell lysates. The ratio of DCK to CDA activity can be a valuable predictor of treatment response. For example, a high DCK/CDA expression ratio has been linked to increased sensitivity to Ara-C and, in some cases, severe drug-induced toxicities. nih.gov Studies have shown that patients with low CDA activity are at a higher risk of developing severe or lethal toxicities when treated with cytarabine. nih.gov
Analysis of Nucleotide Pool Perturbations and Their Impact on Cytarabine Triphosphate Metabolism
Cytarabine metabolism is intricately linked to the cellular pools of natural deoxynucleoside triphosphates (dNTPs). Ara-CTP competes with dCTP for incorporation into DNA. nih.gov Therefore, alterations in the intracellular dNTP pools can significantly impact the efficacy of cytarabine.
Exposure to cytarabine can itself cause perturbations in dNTP pools. Studies have shown that treatment with Ara-C can lead to an increase in dTTP, dATP, and dGTP levels, while decreasing the concentration of dCTP. nih.gov This feedback mechanism can affect the activity of enzymes like thymidine (B127349) kinase, complicating the interpretation of DNA synthesis inhibition assays. nih.gov
The balance between activating and inactivating pathways is also influenced by the nucleotide pools. For instance, dCTP can act as a feedback inhibitor of DCK and an allosteric activator of CDA, thereby reducing the formation of Ara-CTP. mdpi.com Consequently, the ratio of Ara-CTP to dCTP is considered a potentially important predictor of therapeutic efficacy. mdpi.com
Molecular Profiling Techniques for Resistance Mechanisms (e.g., Gene expression profiling, Single Nucleotide Polymorphism (SNP) analysis for pharmacogenomic research)
Molecular profiling techniques are powerful tools for identifying the genetic basis of cytarabine resistance and for discovering biomarkers that can predict patient outcomes.
Gene Expression Profiling
Gene expression profiling, often performed using DNA microarrays, allows for the simultaneous analysis of thousands of genes to identify those that are differentially expressed between cytarabine-sensitive and -resistant cells. nih.govnih.govmdpi.com Such studies have revealed that the expression levels of genes involved in cytarabine transport and metabolism, such as DCK, CDA, human equilibrative nucleoside transporter-1 (ENT1), and ribonucleotide reductase M1 (RRM1), are significantly associated with ex vivo Ara-C sensitivity. nih.gov For example, higher expression of DCK and RRM1 and lower expression of CDA are often found in sensitive samples. nih.gov Beyond the direct metabolic pathway, microarray analyses have identified other genes and pathways, including those related to apoptosis and cell signaling, that are altered in resistant cells. nih.govnih.govresearchgate.net
| Gene | Function | Expression in Resistant Cells | Impact on Cytarabine Efficacy |
|---|---|---|---|
| DCK (Deoxycytidine kinase) | Activates cytarabine | Lower | Decreased formation of active Ara-CTP |
| CDA (Cytidine deaminase) | Inactivates cytarabine | Higher | Increased degradation of cytarabine |
| ENT1 (Equilibrative nucleoside transporter 1) | Transports cytarabine into the cell | Lower | Reduced intracellular drug concentration |
| RRM1 (Ribonucleotide reductase M1) | Involved in dNTP synthesis | Lower | Altered nucleotide pools affecting Ara-CTP competition |
| HSPA8, LGALS1, PSAP, AKT1 | Various cellular functions (e.g., stress response, signaling) | Altered | Contribute to resistance through mechanisms potentially unrelated to direct drug metabolism. nih.gov |
Single Nucleotide Polymorphism (SNP) Analysis
Pharmacogenomic research utilizes SNP analysis to identify genetic variations that influence drug response. nih.govnih.gov Genome-wide association studies (GWAS) have been employed to find SNPs associated with cytarabine-induced cytotoxicity. nih.gov These studies have identified numerous SNPs that correlate with clinical outcomes in AML patients. nih.govnih.gov For instance, a polygenic score based on 10 SNPs in cytarabine pathway genes, termed ACS10, has been developed to predict patient outcomes. nih.gov Patients with a low ACS10 score were found to have a significantly worse event-free survival when treated with standard-dose cytarabine. nih.gov Such pharmacogenomic approaches hold promise for personalizing cytarabine therapy by identifying patients who may benefit from alternative treatment strategies. nih.gov
Future Directions and Unanswered Research Questions
Elucidation of Remaining Unknowns in the Comprehensive Mechanism of Action
While the primary mechanism of cytarabine (B982) triphosphate—competitive inhibition of DNA polymerase and incorporation into DNA leading to chain termination—is well-established, there is a growing consensus that this is not the complete picture. nih.govnih.gov The clinical success of high-dose cytarabine, for instance, is not fully explained by the saturable synthesis of intracellular cytarabine triphosphate (ara-CTP). plos.orgresearchgate.net This suggests that additional, secondary effects contribute to its efficacy.
Future research is aimed at elucidating these less-understood aspects. Recent studies have begun to explore metabolic perturbations caused by the drug. For example, high-dose cytarabine has been shown to cause a significant decrease in the adenosine (B11128) triphosphate (ATP) pool in leukemia cells. nih.gov This leads to a pronounced rise in the AMP/ATP ratio, which is hypothesized to trigger the AMP-activated protein kinase (AMPK) pathway and subsequently the Forkhead Box O (FoxO) transcription factors, promoting cell cycle arrest. nih.gov Further investigation into this and other potential signaling cascades affected by cytarabine triphosphate is a key area of future inquiry. Mathematical modeling also suggests that cytarabine may have a secondary pharmacodynamic effect on the proliferation rate of cancer cells, a hypothesis that warrants further experimental validation. biorxiv.orgnih.gov
Key Unanswered Questions:
How does cytarabine triphosphate affect cellular signaling pathways beyond direct DNA damage?
What is the full extent of metabolic reprogramming induced by the drug in cancer cells?
Do different doses of cytarabine trigger distinct secondary mechanisms of action?
Identification of Novel Resistance Pathways and Development of Counter-Strategies
Resistance to cytarabine is a major cause of treatment failure. Known mechanisms largely involve alterations in the drug's metabolic pathway, such as reduced cellular uptake, decreased activation by deoxycytidine kinase (dCK), or increased inactivation by enzymes like cytidine (B196190) deaminase. whuhzzs.comnih.gov However, as our understanding deepens, more novel and complex resistance pathways are being uncovered.
A significant emerging area of research is the role of mitochondria in chemoresistance. Studies have identified that primary AML cells that survive chemotherapy in vivo rely on oxidative phosphorylation. aacrjournals.orgnih.gov Inhibiting mitochondrial processes in these resistant cells was found to re-sensitize them to cytarabine, pointing to a new therapeutic vulnerability. aacrjournals.org Another novel mechanism involves the stable genetic inactivation of the dCK enzyme. Research has identified a specific genomic deletion in the dCK gene that leads to transcript degradation and a profound resistance to cytarabine, a trait that can become dominant in relapsed AML. nih.gov
The identification of these new pathways opens the door for developing counter-strategies. For cells that have lost dCK function and rely on alternative nucleotide synthesis pathways, inhibitors of these pathways could be a viable therapeutic option. nih.gov
Table 1: Selected Mechanisms of Resistance to Cytarabine
| Category | Mechanism | Description | Key Proteins/Genes |
|---|---|---|---|
| Metabolic Alterations | Reduced Cellular Uptake | Decreased transport of cytarabine into the cell. | hENT1 (SLC29A1) |
| Reduced Activation | Insufficient phosphorylation of cytarabine to its active triphosphate form. | dCK | |
| Increased Inactivation | Enhanced degradation of cytarabine or its monophosphate form. | CDD, 5NT | |
| Target-Related | Increased DNA Polymerase | Higher levels of the enzyme that cytarabine triphosphate competes with. | DNA POL |
| Novel Pathways | Mitochondrial Dependence | Resistant cells show increased reliance on oxidative phosphorylation. | - |
This table provides a simplified overview of selected resistance mechanisms.
Development of Advanced Preclinical Models for Mechanistic Studies
Historically, research into cytarabine's mechanisms has relied heavily on established cancer cell lines. While useful, these two-dimensional models fail to capture the heterogeneity and complex microenvironment of a patient's tumor. nih.gov To overcome these limitations, the development and use of more advanced preclinical models is a critical future direction.
Patient-Derived Xenograft (PDX) models , where tumor cells from a patient are implanted into immunodeficient mice, offer a significant advantage. These models allow for the in vivo study of drug response and resistance in a system that better reflects the original cancer. nih.govaacrjournals.org Studies using PDX models of AML have been instrumental in analyzing the characteristics of residual leukemic cells that survive cytarabine treatment in a living organism, revealing that these cells often have an enrichment of genes related to inflammatory and stress responses. aacrjournals.org
Patient-Derived Organoids (PDOs) are another revolutionary tool. These are three-dimensional multicellular clusters grown from a patient's tumor that recapitulate the histological and genetic features of the original cancer. nih.govnih.govresearchgate.net PDOs can be used to test drug sensitivity and resistance on a personalized basis, effectively creating a "small patient trial" in a dish. nih.gov By creating biobanks of PDOs from many patients, researchers can perform high-throughput screening to correlate genetic profiles with drug responses, identify new biomarkers, and investigate mechanisms of action in a model that reflects human tumor complexity. mdpi.combohrium.com
Integration of Multi-Omics Approaches in Mechanistic Research
To unravel the full complexity of cytarabine triphosphate's effects, a holistic approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a system-level view of the cellular response to the drug. nih.gov This multi-omics approach can identify not just individual changes, but the interplay between different biological layers, from the gene to the functional metabolite. nih.govmdpi.com
By applying multi-omics to cells treated with cytarabine triphosphate, researchers can:
Identify comprehensive molecular signatures of sensitivity and resistance.
Discover novel biomarkers that can predict patient response. nih.gov
Uncover previously unknown pathways affected by the drug. For instance, an integrated analysis might reveal that a specific genetic mutation (genomics) leads to an altered protein expression (proteomics), which in turn changes the metabolic state of the cell (metabolomics), ultimately conferring resistance.
Reconstruct signaling and regulatory networks to understand the dynamic interplay between pathways like BR and TORC signaling, as has been done in other biological contexts. nih.gov
Such integrative analyses have already been used to identify potential stage-specific druggable targets in leukemias by combining mRNA expression, chromatin accessibility, and gene-dependency data. researchgate.net Applying this powerful approach to cytarabine triphosphate research is a key to unlocking a deeper, more actionable understanding of its function.
Computational and Theoretical Modeling of Cellular Response Dynamics
The cellular response to chemotherapy is a highly dynamic process. Computational and theoretical modeling provides a powerful framework to simulate and predict these complex dynamics, offering insights that are difficult to obtain through experimental methods alone. plos.orgresearchgate.net
In the context of cytarabine, mathematical models have been developed to describe and predict the dynamics of white blood cell counts in AML patients during treatment. biorxiv.orgnih.gov These models incorporate pharmacokinetic properties of the drug and can be used to test different hypotheses about its pharmacodynamic effects, such as potential secondary effects on cell proliferation rates. plos.orgnih.gov
The future of this field lies in creating more sophisticated and personalized models. By integrating patient-specific data, these models could potentially be used for:
Personalized prediction of treatment response and myelosuppression.
Optimizing treatment schedules to maximize efficacy while minimizing toxicity. biorxiv.org
Simulating the effects of combination therapies to identify synergistic interactions.
These computational approaches, when developed and validated in conjunction with advanced preclinical models and multi-omics data, will be invaluable for translating mechanistic discoveries into improved clinical strategies.
Q & A
Q. How can researchers ensure ethical rigor when designing studies involving cytarabine triphosphate (trisodium)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
